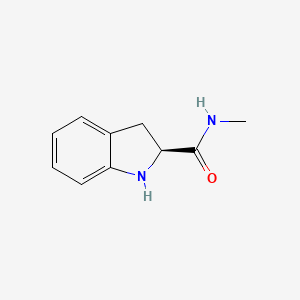

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHDHWVXAOSEF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide chemical properties

An In-Depth Technical Guide to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide: Properties, Synthesis, and Pharmacological Context

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral molecule belonging to the indoline carboxamide class. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document details the known physicochemical properties, outlines a robust synthetic and purification protocol, and describes the analytical methodologies required for its characterization. Furthermore, it situates the molecule within the broader pharmacological context of the indole-2-carboxamide family, whose derivatives have shown significant potential as antitubercular, anticancer, and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a building block or lead structure in discovery programs.

Introduction: The Significance of the Indoline-2-Carboxamide Scaffold

The indole and its reduced form, indoline, are among the most important heterocyclic scaffolds in drug discovery, renowned for their wide range of biological activities. The functionalization of this core at the 2-position with a carboxamide group creates the indole-2-carboxamide class, a versatile framework that has been extensively explored for therapeutic applications. The strategic placement of the carboxamide allows for hydrogen bonding interactions with biological targets, while the indole nucleus provides a platform for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated potent activity against a remarkable array of targets:

-

Antituberculosis Agents: Targeting the essential mycobacterial membrane protein MmpL3.[1][2]

-

Anticancer Agents: Exhibiting antiproliferative effects through mechanisms such as dual EGFR/CDK2 inhibition.[3]

-

Antiplasmodial Agents: Showing promise in the fight against malaria.[4]

-

Ion Channel Modulators: Acting as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a key target in pain and inflammation research.[5][6]

-

Cannabinoid Receptor Modulators: Functioning as allosteric modulators of the CB1 receptor.[7]

The specific subject of this guide, this compound, incorporates three key structural features: a reduced indoline ring, a stereochemically defined center at the C2 position, and an N-methylated secondary amide. The (2S) stereochemistry is critical, as biological systems are chiral, and enantiomers often exhibit profoundly different pharmacological activities. The N-methylation can significantly influence properties such as solubility, metabolic stability, and receptor binding affinity compared to its primary amide counterpart.[8][9]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 185213-09-6 | [10][11] |

| Molecular Formula | C₁₀H₁₂N₂O | [10] |

| Molecular Weight | 176.22 g/mol | [10][11] |

| Melting Point | 125-130 °C | [10][11] |

| Appearance | Crystalline solid (predicted) | |

| Purity (Commercial) | ≥95% | [11] |

| InChI Key | BAUHDHWVXAOSEF-VIFPVBQESA-N | [10][11] |

| InChI Code | 1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 | [10][11] |

| Stereochemistry | (S)-enantiomer | [10] |

Synthesis and Purification

A robust and stereoretentive synthesis is paramount for accessing enantiopure this compound. The most logical and field-proven approach is a direct amide coupling of the corresponding chiral carboxylic acid with methylamine. This strategy leverages commercially available starting materials and well-established reaction conditions that minimize the risk of racemization at the sensitive α-carbon.

Proposed Synthetic Workflow

The synthesis begins with (S)-Indoline-2-carboxylic acid. This precursor is activated using a peptide coupling reagent and subsequently reacted with methylamine to form the target amide bond.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Successful amide bond formation will be readily observable by TLC and confirmed by mass spectrometry, while the preservation of stereochemistry is confirmed by chiral HPLC analysis.

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Methylamine (2.0 M solution in THF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-Indoline-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) followed by the dropwise addition of a solution of HATU (1.2 eq) in DMF.

-

Causality: HATU is a highly effective coupling reagent that operates through the formation of an activated HOBt ester, minimizing side reactions and, crucially, suppressing epimerization of the chiral center. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

-

Amine Addition: Stir the mixture at 0 °C for 20 minutes. Add methylamine solution (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:EtOAc mobile phase).

-

Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

-

Causality: The aqueous washes are critical for removing residual DMF, DIPEA, and unreacted water-soluble reagents, simplifying the subsequent purification step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is achieved via flash column chromatography on silica gel.

Step-by-Step Methodology:

-

Column Preparation: Prepare a silica gel column packed in a hexane/ethyl acetate solvent mixture.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). The polarity of the product is moderate, and this gradient should provide good separation from nonpolar impurities and highly polar byproducts.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Analytical Workflow

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, its key spectroscopic features can be reliably predicted based on its structure and data from closely related indole-2-carboxamide analogues.[3][5][12]

| Technique | Expected Features |

| ¹H NMR | δ 7.0-7.5 ppm: Multiplets, 4H (aromatic protons).δ ~4.5 ppm: Broad singlet, 1H (indoline N-H).δ ~4.0 ppm: Triplet or dd, 1H (chiral proton at C2).δ ~3.0-3.5 ppm: Two separate multiplets (diastereotopic), 2H (CH₂ at C3).δ ~2.8 ppm: Doublet, 3H (N-CH₃).δ (Amide N-H): Broad signal, may exchange. |

| ¹³C NMR | δ ~170-175 ppm: Carbonyl (C=O).δ ~120-150 ppm: Aromatic carbons.δ ~60-65 ppm: Chiral carbon (C2).δ ~30-35 ppm: Methylene carbon (C3).δ ~26 ppm: N-methyl carbon (N-CH₃). |

| Mass Spec (ESI+) | m/z: 177.10 [M+H]⁺, 199.08 [M+Na]⁺. |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch (indoline & amide).~1640 cm⁻¹: C=O stretch (Amide I band).~1550 cm⁻¹: N-H bend (Amide II band).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch. |

Pharmacological Context and Potential Applications

This compound is not merely an academic curiosity; it is a fragment and potential lead compound embedded in a scaffold of profound pharmacological relevance. Its utility can be understood through the extensive structure-activity relationship (SAR) studies conducted on its analogues.

The indole-2-carboxamide core is a versatile "warhead" that can be adapted to interact with diverse biological targets. The N-H of the indole, the amide N-H, and the amide carbonyl are all potent hydrogen bond donors and acceptors, while the aromatic ring engages in π-stacking and hydrophobic interactions.

-

Influence of N-Methylation: Studies on related series have shown that N-methylation of the amide can be a critical modification. In some cases, it restores potency that was lost due to other substitutions, potentially by altering the molecule's conformation or by improving its pharmacokinetic profile.[8][9] In other instances, it may be detrimental to activity, highlighting the specific and sensitive nature of target binding.[13]

-

Stereochemical Importance: The (2S) configuration is essential for defining the three-dimensional orientation of the substituents. This precise geometry is often the key to achieving high-affinity binding to the chiral pockets of enzymes and receptors. Asymmetric syntheses of related 2,3-disubstituted indolines are actively pursued to access specific stereoisomers for biological evaluation.[14]

-

Therapeutic Potential: Given the established activities of the parent scaffold, this compound could serve as a starting point for developing novel therapeutics. By using it as a core and exploring substitutions on the aromatic ring and the indoline nitrogen, medicinal chemists can target a range of diseases.

Sources

- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 185213-09-6 [sigmaaldrich.com]

- 11. This compound | 185213-09-6 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide and the Broader Therapeutic Potential of the Indole-2-Carboxamide Scaffold

Abstract

This technical guide provides a comprehensive analysis of the chemical entity (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide (CAS Number: 185213-09-6). While specific research on this particular molecule is limited in publicly accessible literature, its structural backbone, the indole-2-carboxamide scaffold, is of profound interest in medicinal chemistry and drug development. This document will first characterize the target molecule based on available data and then expand to an in-depth exploration of the indole-2-carboxamide class. We will delve into established synthetic routes, diverse pharmacological activities, and validated analytical methodologies for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and technical considerations of this important chemical family.

Introduction to this compound

This compound is a chiral organic compound featuring a dihydroindole (indoline) ring system. The "(2S)" designation specifies the stereochemistry at the second position of the indole ring, which is a critical feature for its interaction with biological targets. The core structure is an indole ring, with a carboxamide group at the 2-position, which is N-methylated.

Chemical and Physical Properties

A summary of the known properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 185213-09-6 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| Melting Point | 125-130 °C | |

| InChI Key | BAUHDHWVXAOSEF-VIFPVBQESA-N | |

| Synonyms | (S)-N-Methylindoline-2-carboxamide | [1][2] |

The Indole-2-Carboxamide Scaffold in Drug Discovery

The indole-2-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The indole nitrogen can act as a hydrogen bond donor, while the carboxamide group provides both hydrogen bond donor and acceptor capabilities, facilitating strong and specific binding to protein targets.

Known Biological Activities and Therapeutic Targets

Extensive research into derivatives of the indole-2-carboxamide scaffold has revealed its potential in several therapeutic areas:

-

Anticancer Activity: Certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3] Mechanistic studies have pointed towards the dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3]

-

Antimicrobial and Antitrypanosomal Activity: This scaffold has been the basis for developing agents against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi.[4] Optimization of these compounds focuses on balancing potency with favorable pharmacokinetic properties.[4]

-

Neurological and Pain Modulation: The indole-2-carboxamide structure is integral to compounds that modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways.[5][6] Additionally, derivatives have been synthesized as allosteric modulators for the cannabinoid CB1 receptor, which has implications for treating a variety of neurological and psychiatric disorders.[7]

-

Cardiovascular Effects: Research has shown that some N-(aminoiminomethyl)-1H-indole carboxamide derivatives can act as inhibitors of the Na+/H+ exchanger, a target for cardioprotective therapies.[8]

The diverse biological activities of this scaffold are depicted in the following diagram:

Caption: Potential therapeutic applications of the indole-2-carboxamide scaffold.

Synthesis Strategies for Indole-2-Carboxamides

General Synthetic Workflow

A representative synthesis often follows these key steps:

-

Fischer Indole Synthesis: This classical method can be used to form the indole ring system from a substituted phenylhydrazine and a pyruvate derivative.[3][9]

-

Ester Hydrolysis: The resulting indole-2-carboxylate ester is hydrolyzed, typically under basic conditions, to yield the corresponding carboxylic acid.[3]

-

Amide Coupling: The indole-2-carboxylic acid is then coupled with the desired amine (in this case, methylamine) using a suitable coupling reagent to form the final carboxamide.[3]

The following diagram illustrates this generalized synthetic workflow:

Caption: Generalized synthetic workflow for indole-2-carboxamides.

Detailed Experimental Protocol (Exemplary)

The following is an exemplary protocol for the synthesis of an indole-2-carboxamide derivative, adapted from the literature, which could be modified for the synthesis of the target compound.[3]

Step 1: Synthesis of 3-methyl-1H-indole-2-carboxylic acid

-

A mixture of the appropriate phenylhydrazine hydrochloride (1 equivalent) and 2-oxopropanoic acid (1.1 equivalents) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.

-

The reaction mixture is cooled, and the resulting precipitate (the ethyl ester of the indole-2-carboxylic acid) is collected by filtration.

-

The crude ester is then subjected to alkaline hydrolysis by refluxing with an excess of aqueous sodium hydroxide.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid, which is then filtered, washed, and dried.

Step 2: Amide Coupling

-

The synthesized indole-2-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).

-

A coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are added.

-

Methylamine (or a solution thereof) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

The final product is isolated through standard workup procedures, including washing with aqueous solutions to remove byproducts and purification by column chromatography or recrystallization.

Analytical Methods for Characterization and Quality Control

Given the chiral nature of this compound, robust analytical methods are essential to determine its chemical identity, purity, and enantiomeric excess.

Structural Elucidation

Standard spectroscopic techniques are employed for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Chiral Analysis

Determining the enantiomeric purity is critical for any chiral drug candidate.[10][11] The most common and effective technique for this is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13][14]

Exemplary Chiral HPLC Protocol:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for a wide range of compounds.[11]

-

Mobile Phase Optimization: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the two enantiomers.

-

Detection: A UV detector is commonly used, set to a wavelength where the indole chromophore absorbs strongly (typically around 220-280 nm).

-

Quantification: The enantiomeric excess (%ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Other techniques for chiral separation include Capillary Electrophoresis (CE) and Gas Chromatography (GC) after derivatization.[12][13]

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. While specific biological data on this molecule is sparse, the extensive research on the indole-2-carboxamide scaffold provides a strong foundation for its further investigation. The diverse activities, ranging from anticancer to neuromodulatory effects, highlight the versatility of this chemical framework.

Future research should focus on the targeted synthesis of this compound and its enantiomer, followed by a comprehensive screening against a panel of biological targets known to interact with this scaffold. Elucidating its specific mechanism of action and pharmacokinetic profile will be crucial steps in determining its potential as a lead compound in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a validated starting point for such endeavors.

References

-

De Petrocellis, L., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link][5][6]

-

Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5283. [Link][3]

-

da Silva, E. B., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][4]

-

Gunosewoyo, H., et al. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole‐2‐Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews. [Link][15]

-

Zhang, L., et al. (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 6(11), 1135-1140. [Link][7]

-

Simjee, J. J., et al. (1996). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Journal of Medicinal Chemistry, 39(19), 3601-3608. [Link][8]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link][13]

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link][14]

-

Encyclopedia of Reagents for Organic Synthesis. Chiral Separation. [Link][10]

-

ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link][9]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 185213-09-6|(S)-N-Methylindoline-2-carboxamide|BLD Pharm [bldpharm.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

A Comprehensive Guide to the Structural Elucidation of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Chiral N-heterocycles, such as (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, are privileged scaffolds in medicinal chemistry, where stereochemistry often dictates biological activity. This technical guide provides a holistic, multi-technique workflow for the complete structural elucidation of this target compound. Moving beyond a simple listing of procedures, this document details the scientific rationale behind the selection of each analytical technique, emphasizing a self-validating system of cross-referenced data. We will navigate the process from initial confirmation of molecular formula and atomic connectivity to the definitive assignment of the C2 stereocenter's absolute configuration. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust framework for characterizing chiral small molecules.

The Elucidation Challenge: Connectivity and Configuration

The structure of this compound presents two fundamental questions that our analytical workflow must answer with certainty:

-

Constitutional Isotopism (Connectivity): What is the precise arrangement and bonding of atoms? We must confirm the presence of the 2,3-dihydro-1H-indole (indoline) core, the location of the N-methylcarboxamide group at the C2 position, and rule out any other isomers.

-

Stereoisomerism (Configuration): What is the absolute three-dimensional arrangement at the chiral center (C2)? We must definitively prove the "(S)" configuration, distinguishing it from its enantiomer, the (R) form.

Our approach is therefore a two-pronged strategy, first establishing the 2D structure and then resolving the 3D geometry.

Integrated Analytical Workflow

A single analytical technique is insufficient for unambiguous structure proof. True confidence is achieved by integrating orthogonal methods where the results of one technique validate and complement the others. The logical flow of our investigation is visualized below.

Caption: Integrated workflow for structure elucidation.

Part 1: Confirming Molecular Connectivity

Mass Spectrometry: The Foundation of Formula and Fragmentation

Mass spectrometry (MS) is the initial and essential step. It provides the molecular weight and, with high resolution, the elemental composition, which is the fundamental basis of the structure.

Expertise & Rationale: We employ High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) not just for the mass, but for the exact mass. This allows for the calculation of a unique elemental formula (C10H12N2O), immediately ruling out other isobaric possibilities. Following this, Tandem MS (MS/MS) is used to induce fragmentation. The fragmentation pattern serves as a fingerprint for the indole core and the carboxamide side chain, providing the first pieces of the connectivity puzzle.[1][2]

Expected Fragmentation Pathways: For indole derivatives, characteristic fragmentation often involves the indole ring itself and losses related to its substituents.[1] Key expected fragments for the protonated molecule [M+H]⁺ (m/z 177.10) would include:

-

Loss of the N-methylcarboxamide group.

-

Cleavage yielding characteristic indole-related ions, such as m/z 130 and 132.[2]

-

Loss of a methyl radical followed by carbon monoxide from the acetyl group is a known fragmentation pattern for related structures.[1]

| Parameter | Expected Value | Purpose |

| Molecular Formula | C10H12N2O | Defines the atomic constituents. |

| Exact Mass [M+H]⁺ | 177.1028 | High-confidence formula confirmation. |

| Key MS/MS Fragments | Varies | Provides evidence for the indoline core and side chain. |

Protocol 1: LC-HRMS/MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes to ensure separation from any impurities.

-

MS Acquisition (Full Scan): Acquire data in positive ion ESI mode over a mass range of m/z 50-500. This will provide the exact mass of the protonated molecular ion.

-

MS/MS Acquisition (Data-Dependent): Configure the instrument to perform fragmentation on the top 3 most intense ions from the full scan. Set the collision energy (e.g., CID) to a ramp of 15-40 eV to generate a comprehensive fragmentation spectrum.

-

Data Analysis: Extract the exact mass for the peak corresponding to the compound. Compare the measured mass to the theoretical mass for C10H12N2O (error < 5 ppm). Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. A full suite of 1D and 2D experiments is required for an unimpeachable assignment.

Expertise & Rationale: While ¹H and ¹³C NMR provide information on the chemical environments and symmetries of protons and carbons, severe signal overlap is a common challenge with complex indole alkaloids.[3] Therefore, 2D NMR experiments are essential.[3]

-

COSY (Correlation Spectroscopy) identifies ¹H-¹H spin systems, allowing us to trace the proton connectivity through the aliphatic portion of the indoline ring (H2-H3) and within the aromatic ring.[3]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, resolving ambiguity from overlapping proton signals by leveraging the greater chemical shift dispersion of ¹³C.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the complete molecular skeleton. It reveals correlations between protons and carbons separated by 2-3 bonds, crucially connecting the N-methyl group to the amide carbonyl, the amide carbonyl to C2, and the C2 proton to carbons in the aromatic ring.

Caption: Key 2- and 3-bond HMBC correlations.

Predicted NMR Data:

| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-H (indole) | ~8.0-11.0, br s | - | C2, C7a |

| C2-H | ~4.0-4.5, t | ~60-65 | C=O, C3, C7a |

| C3-H₂ | ~3.0-3.6, m | ~30-35 | C2, C3a, C7a |

| C4-H | ~7.0-7.2, t | ~125 | C5, C6, C7a |

| C5-H | ~6.6-6.8, d | ~118 | C4, C7, C3a |

| C6-H | ~7.0-7.2, t | ~128 | C4, C5, C7a |

| C7-H | ~6.9-7.1, d | ~110 | C5, C3a |

| C=O | - | ~170-175 | - |

| N-CH₃ | ~2.7-2.9, d | ~25-30 | C=O |

| NH (amide) | ~7.5-8.5, q | - | C=O |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The use of DMSO-d₆ can be particularly useful for observing exchangeable N-H protons.[4][5]

Protocol 2: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum with sufficient scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition: Using standard gradient-selected pulse programs, acquire the following spectra:

-

gCOSY: To establish ¹H-¹H couplings.

-

gHSQC: To correlate protons to their directly attached carbons.

-

gHMBC: Set the long-range coupling delay (e.g., to optimize for 8 Hz) to observe 2- and 3-bond correlations.[3]

-

-

Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the aromatic and aliphatic spin systems using the COSY spectrum.

-

Assign the corresponding carbon signals using the HSQC spectrum.

-

Use the HMBC correlations to piece together the fragments, confirming the link between the C2 position and the N-methylcarboxamide group, and the indoline core structure.

-

Part 2: Assigning Absolute Stereochemistry

With the 2D structure confirmed, the final and most critical step is to determine the absolute configuration at the C2 stereocenter.

Chiroptical Spectroscopy: Visualizing Chirality

Expertise & Rationale: Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[6][7] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6] The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.[8]

The absolute configuration is determined by comparing the experimental CD spectrum of the unknown sample to a reference.[6][9] This reference can be:

-

An Authentic Standard: The CD spectrum of a certified (2S) or (2R) standard of the same molecule. A mirror-image spectrum confirms the opposite enantiomer.[8][9]

-

Quantum Chemical Calculation: In the absence of a standard, the CD spectrum can be predicted for the (S) and (R) enantiomers using time-dependent density functional theory (TD-DFT). A match between the experimental and a calculated spectrum provides a confident assignment.[7]

Protocol 3: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of ~1.0 in a standard UV-Vis spectrum.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the sample, typically from 350 nm to 190 nm.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the data from millidegrees (mdeg) to molar circular dichroism (Δε, M⁻¹cm⁻¹).

-

Interpretation: Compare the sign and wavelength of the observed Cotton effects in the experimental spectrum with the reference spectrum (either from an authentic standard or computational prediction). A direct match confirms the absolute configuration.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is not a task for a single instrument but a logical process of integrated analysis. By following this guide, a researcher can build a case for the structure that is robust and self-validating. HRMS establishes the elemental formula. A full suite of NMR experiments provides an unambiguous blueprint of the atomic connectivity. Finally, Circular Dichroism offers the definitive proof of the absolute stereochemistry at the C2 chiral center. This comprehensive approach ensures the highest level of scientific integrity and confidence, which is paramount in the fields of chemical research and pharmaceutical development.

References

-

MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Available from: [Link].

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link].

-

Chiralabs. Circular Dichroism (CD) Applications - Stereochemical assignment. Chiralabs. Available from: [Link].

-

Liu, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 86. Available from: [Link].

-

Valgimigli, L., & Gualandi, A. (2021). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Magnetochemistry, 7(12), 166. Available from: [Link].

-

Gawroński, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. International Journal of Molecular Sciences, 23(1), 273. Available from: [Link].

-

Rode, J. E., & Frelek, J. (2017). Circular dichroism spectroscopy and DFT calculations in determining absolute configuration and E/Z isomers of conjugated oximes. Chirality, 29(11), 653–662. Available from: [Link].

-

de Andrade, M. M., et al. (2019). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 24(18), 3339. Available from: [Link].

-

Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 24(30), 5585–5590. Available from: [Link].

-

Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8049. Available from: [Link].

-

Wang, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31809–31817. Available from: [Link].

-

Awang, K., et al. (2023). NMR dataset for indole alkaloids isolated from Brucea javanica extract. Mendeley Data, V1. Available from: [Link].

-

Wang, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available from: [Link].

-

Aguiar, G. P. S., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1716-1724. Available from: [Link].

-

Wang, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31809–31817. Available from: [Link].

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 7. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]

An In-depth Technical Guide to the Biological Activity of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, yet underexplored derivative, (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide . While direct studies on this molecule are limited, this document will provide a comprehensive prospective analysis of its potential biological activities. By examining the structure-activity relationships (SAR) of closely related indole-2-carboxamides and their dihydro-analogs (indolines), we will extrapolate potential mechanisms of action, suggest promising therapeutic areas for investigation, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this chiral indoline carboxamide.

Introduction: The Rationale for Investigating this compound

The indole-2-carboxamide scaffold has garnered significant attention in drug discovery due to its remarkable versatility in interacting with a wide array of biological targets.[2] Derivatives have shown promise as anticancer, anti-inflammatory, antitubercular, and neurological agents.[2][3][4] The specific molecule of interest, this compound, possesses three key structural features that are hypothesized to fine-tune its pharmacological profile:

-

The 2,3-dihydro-1H-indole (indoline) core: Saturation of the 2,3-double bond of the indole ring introduces a three-dimensional character, which can lead to enhanced binding affinity and selectivity for specific biological targets compared to its planar indole counterpart.

-

Stereochemistry at the C2 position ((2S)-configuration): The chiral center at the second position of the indoline ring is crucial for stereospecific interactions with biological macromolecules, potentially leading to differences in efficacy and safety between enantiomers.

-

N-methyl-carboxamide moiety: The N-methylation of the carboxamide can influence the molecule's hydrogen bonding capacity, membrane permeability, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.[5]

This unique combination of structural features suggests that this compound could exhibit novel or improved biological activities compared to previously studied indole-2-carboxamides.

Proposed Synthesis and Characterization

A plausible synthetic route to obtain this compound is outlined below, based on established methods for the synthesis of chiral indole and indoline derivatives.[3]

Synthetic Workflow

Caption: A proposed two-step synthesis of the target compound from L-tryptophan.

Step-by-Step Protocol

Step 1: Synthesis of (2S)-2,3-dihydro-1H-indole-2-carboxylic acid

-

Dissolution: Dissolve L-tryptophan in a suitable solvent such as acetic acid.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24-48 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude (2S)-2,3-dihydro-1H-indole-2-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Synthesis of this compound

-

Activation of Carboxylic Acid: Dissolve (2S)-2,3-dihydro-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) and stir at 0°C for 30 minutes.

-

Amine Addition: Add a solution of methylamine in tetrahydrofuran (THF) or as a hydrochloride salt with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Characterization

The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on indole-2-carboxamides, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

A significant number of indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3]

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two validated targets for anticancer drugs that have been shown to be inhibited by indole-2-carboxamides.[3]

-

Mechanism of Action: Inhibition of EGFR and CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The this compound could potentially act as a dual inhibitor of these kinases.

Caption: The compound may inhibit EGFR and CDK2, leading to cell cycle arrest and apoptosis.

Antitubercular Activity

Indole-2-carboxamides have emerged as a promising class of antitubercular agents, with some analogs showing exceptional activity against Mycobacterium tuberculosis.[4]

-

Potential Target: The mycobacterial membrane protein MmpL3, which is essential for the transport of mycolic acids, is a key target of several indole-2-carboxamide inhibitors.[4]

-

Mechanism of Action: Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. The specific stereochemistry and N-methylation of the target compound could influence its binding to MmpL3.

Cannabinoid Receptor Modulation

Certain indole-2-carboxamides act as allosteric modulators of the cannabinoid receptor 1 (CB1).[6][7]

-

Potential Target: The CB1 receptor, a G-protein coupled receptor involved in various physiological processes.

-

Mechanism of Action: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for endogenous ligands. This can either enhance or diminish the receptor's response to the endogenous ligand. The (2S)-stereochemistry could be critical for selective allosteric modulation.

Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value.

Kinase Inhibition Assay (EGFR and CDK2)

This assay measures the ability of the compound to inhibit the activity of specific kinases.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (EGFR or CDK2), its specific substrate, ATP, and varying concentrations of the test compound in a suitable buffer.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Data Analysis: Determine the IC₅₀ value of the compound for each kinase.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microplate.

-

Bacterial Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubation: Incubate the plates at 37°C for 7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Data Presentation

For a comprehensive evaluation, the biological data should be presented in a clear and concise manner.

| Assay | Cell Line / Target | Endpoint | This compound | Positive Control |

| Antiproliferative | A549 (Lung Cancer) | IC₅₀ (µM) | To be determined | Doxorubicin |

| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ (µM) | To be determined | Doxorubicin |

| Kinase Inhibition | EGFR | IC₅₀ (nM) | To be determined | Erlotinib |

| Kinase Inhibition | CDK2 | IC₅₀ (nM) | To be determined | Roscovitine |

| Antitubercular | M. tuberculosis H37Rv | MIC (µg/mL) | To be determined | Isoniazid |

Conclusion and Future Directions

This compound represents a novel and synthetically accessible molecule with the potential for significant biological activity. Based on the extensive research on the broader class of indole-2-carboxamides, this compound is a promising candidate for investigation as an anticancer, antitubercular, or neuromodulatory agent. The stereochemistry at the C2 position is anticipated to play a critical role in its biological profile, potentially offering improved potency and selectivity.

The experimental protocols provided in this guide offer a clear roadmap for the synthesis, characterization, and initial biological evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, exploring its pharmacokinetic properties, and conducting in vivo efficacy studies in relevant disease models. The exploration of this and similar chiral indoline carboxamides could lead to the discovery of new therapeutic agents with improved clinical outcomes.

References

-

Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5269. Available at: [Link]

-

Laprairie, R. B., et al. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 58(10), 4335–4350. Available at: [Link]

-

Singh, G., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS infectious diseases, 7(10), 2977–2991. Available at: [Link]

-

Kulkarni, P. M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry, 23(10), 2414–2424. Available at: [Link]

-

Li, J., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of medicinal chemistry, 59(11), 5341–5354. Available at: [Link]

-

Various Authors. (n.d.). Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

Various Authors. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

-

Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of medicinal chemistry, 59(13), 6232–6247. Available at: [Link]

-

Shvarts, A. G., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC medicinal chemistry, 12(5), 785–798. Available at: [Link]

- Various Authors. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.

- Various Authors. (n.d.). Indole carboxamide compounds. Google Patents.

- Various Authors. (n.d.). Derivatives of N-(heteroaryl)-1-heteroaryl-1H-indole-2-carboxamides, preparation thereof and therapeutic use thereof. Google Patents.

-

Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2829-2838. Available at: [Link]

- Various Authors. (n.d.). Indole-2-carboxylic acid derivatives. Google Patents.

- Various Authors. (n.d.). Process for the preparation of indole derivatives. Google Patents.

- Various Authors. (n.d.). Indole and azaindoles derivatives and their use in neurodegenerative diseases. Google Patents.

-

Chen, J., et al. (2020). Chiral phosphoramide-catalyzed enantioselective synthesis of 2,3′-diindolylarylmethanes from indol-2-yl carbinols and indoles. Chemical Communications, 56(84), 12776-12779. Available at: [Link]

-

Kumar, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-798. Available at: [Link]

-

Various Authors. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]

-

Various Authors. (n.d.). ChemInform Abstract: Chiral Phosphoramide-Catalyzed Enantioselective Synthesis of 2,3′-Diindolylarylmethanes from Indol-2-yl Carbinols and Indoles. ResearchGate. Available at: [Link]

-

Various Authors. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European journal of medicinal chemistry, 238, 114402. Available at: [Link]

- Various Authors. (n.d.). Synthetic method of indole-2-carboxylic acid. Google Patents.

Sources

- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of N-Methyl-Indoline-2-Carboxamides

Abstract

The N-methyl-indoline-2-carboxamide scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets modulated by this versatile compound class. We will delve into the mechanistic underpinnings of their action across diverse therapeutic areas, including pain and inflammation, infectious diseases, oncology, and neuroscience. This guide will further provide detailed, field-proven experimental protocols for target validation and characterization, empowering research teams to accelerate their drug discovery programs centered on N-methyl-indoline-2-carboxamide derivatives.

Introduction: The N-Methyl-Indoline-2-Carboxamide Scaffold - A Privileged Platform for Drug Discovery

The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, owing to its ability to mimic peptide structures and engage in various biological interactions. The N-methyl-indoline-2-carboxamide subclass, characterized by a methylated nitrogen at the indole ring's first position, offers distinct physicochemical properties that can enhance metabolic stability, cell permeability, and target engagement. This strategic methylation can significantly influence the compound's pharmacological profile, making it a focal point for the design of novel therapeutics. This guide will explore the validated and putative molecular targets of these compounds, providing a roadmap for future research and development.

Potential Therapeutic Targets and Mechanisms of Action

Our comprehensive analysis of the scientific literature has identified several key protein targets and pathways that are modulated by N-methyl-indoline-2-carboxamides and their close analogs.

Transient Receptor Potential Vanilloid 1 (TRPV1) - A Gateway to Analgesia and Anti-inflammatory Effects

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a critical transducer of noxious stimuli, including heat, acid, and capsaicin—the pungent component in chili peppers.[1][2] Activation of TRPV1 leads to the sensation of pain and the release of inflammatory mediators. However, prolonged activation results in receptor desensitization, leading to a durable analgesic effect.[1][2]

Evidence for N-Methyl-Indoline-2-Carboxamide Modulation:

Recent studies have explicitly demonstrated that N-methyl-1H-indole-2-carboxamides can act as novel and selective agonists of the TRPV1 channel.[1][3] This agonist activity, followed by desensitization, positions these compounds as promising candidates for the development of new analgesics and anti-inflammatory agents.[1][4]

Signaling Pathway and Mechanism:

As agonists, N-methyl-indoline-2-carboxamides bind to the TRPV1 channel, inducing a conformational change that opens the channel pore and allows an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, initiating a pain signal. Sustained activation, however, triggers a cascade of intracellular events, including protein kinase C (PKC) and protein kinase A (PKA) activation, which phosphorylate the TRPV1 channel. This phosphorylation, along with calcium-dependent calmodulin and calcineurin signaling, leads to the desensitization and internalization of the receptor, effectively silencing the pain pathway.

Diagram: TRPV1 Agonist-Induced Desensitization Pathway

Caption: Agonist binding by N-methyl-indoline-2-carboxamides leads to TRPV1 channel opening, subsequent desensitization, and an analgesic effect.

Mycobacterial Membrane Protein Large 3 (MmpL3) - A Novel Target for Antitubercular Therapy

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall.[5][6] Inhibition of MmpL3 disrupts cell wall integrity, leading to bacterial death.[7]

Evidence for N-Methyl-Indoline-2-Carboxamide Modulation:

Indole-2-carboxamides have been identified as a potent class of MmpL3 inhibitors.[8] While the specific role of N-methylation is still under investigation, the broader scaffold shows significant promise. The proposed mechanism of action for some MmpL3 inhibitors involves the dissipation of the proton motive force (PMF) across the mycobacterial membrane, which is essential for MmpL3's transport function.[5][7]

Mechanism of Action:

MmpL3 functions as a proton-drug antiporter. The inhibitory action of indole-2-carboxamides is believed to disrupt the transmembrane electrochemical proton gradient, thereby stalling the transport of trehalose monomycolate (TMM) to the periplasm and preventing the formation of the outer membrane.[5][6]

Diagram: MmpL3 Inhibition Workflow

Caption: N-methyl-indoline-2-carboxamides may inhibit MmpL3 by disrupting the proton motive force, leading to bacterial cell death.

Dual Inhibition of EGFR and CDK2 - A Multi-pronged Approach to Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key players in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[9] EGFR is a receptor tyrosine kinase that initiates signaling cascades promoting cell growth, while CDK2 is crucial for cell cycle progression. Dual inhibition of both targets offers a synergistic approach to halt cancer progression.[10]

Evidence for N-Methyl-Indoline-2-Carboxamide Modulation:

Several studies have reported the design and synthesis of 5-substituted-indole-2-carboxamides as potent dual inhibitors of EGFR and CDK2.[9][11] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines.[12] The impact of N-methylation on this dual-targeting activity is an active area of research.

Signaling Pathway:

By inhibiting EGFR, these compounds block downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Concurrently, inhibition of CDK2 arrests the cell cycle at the G1/S transition, preventing DNA replication and cell division. This dual blockade creates a powerful anti-cancer effect.

Diagram: EGFR and CDK2 Dual Inhibition Pathway

Sources

- 1. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 2. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Discovery of Novel Indoline-2-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of the Indoline-2-Carboxamide Scaffold

The indole nucleus, and by extension its reduced form, indoline, represents what can be described as a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products and synthetic compounds with significant biological and pharmacological properties underscores its versatility. Within this chemical space, the indoline-2-carboxamide scaffold has emerged as a particularly fruitful starting point for the discovery of novel therapeutics. Derivatives of this core have demonstrated a remarkable breadth of activity, including anti-inflammatory, anticancer, antimicrobial, and neurological applications.[1][2][3]

This guide provides an in-depth technical overview of the discovery process for novel indoline-2-carboxamide derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins successful drug discovery in this area.

Part 1: Strategic Design and Synthesis of Indoline-2-Carboxamide Derivatives

The journey to novel indoline-2-carboxamide derivatives begins with a strategic approach to their design and synthesis. The inherent modularity of the scaffold allows for systematic exploration of chemical space at several key positions, enabling the fine-tuning of pharmacological properties.

Core Synthetic Strategies: A Step-by-Step Approach

The synthesis of indoline-2-carboxamides typically follows a convergent approach, wherein the indoline-2-carboxylic acid core is coupled with a variety of amines. This allows for the rapid generation of diverse libraries of compounds. A general and robust synthetic scheme is outlined below.

Protocol 1: General Synthesis of N-Substituted Indoline-2-Carboxamides

-

Preparation of the Indoline-2-Carboxylic Acid Core:

-

Rationale: Commercially available enantiomerically pure (R)- or (S)-indoline-2-carboxylic acid is often the starting material of choice to ensure stereochemical control, which can be critical for biological activity.

-

Procedure: In a round-bottom flask, dissolve indoline-2-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

-

Amide Coupling Reaction:

-

Rationale: The choice of coupling agent is crucial for efficient amide bond formation while minimizing side reactions and racemization. O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are frequently employed due to their high efficiency.[3][4] An organic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction.

-

Procedure:

-

To the solution from step 1, add the desired primary or secondary amine (1.1 equivalents).

-

Add the coupling agent (e.g., TBTU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

-

Work-up and Purification:

-

Rationale: A standard aqueous work-up is used to remove the coupling reagents and other water-soluble byproducts. Purification by column chromatography is then employed to isolate the desired product.

-

Procedure:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

-

-

Characterization:

-

Rationale: Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

-

Procedure: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

-

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of novel indoline-2-carboxamide derivatives.

Caption: General workflow for the synthesis and purification of indoline-2-carboxamide derivatives.

Part 2: Biological Evaluation and Mechanistic Insights

With a library of novel indoline-2-carboxamide derivatives in hand, the next critical phase is their biological evaluation. The specific assays employed will depend on the therapeutic area of interest. Here, we will focus on an anti-inflammatory and anticancer context as prominent examples of the scaffold's utility.

In Vitro Anti-Inflammatory Activity Assessment

A significant number of indole-2-carboxamide derivatives have been investigated for their anti-inflammatory properties.[2] A common initial screening approach involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 2: Screening for Anti-Inflammatory Activity in Macrophages

-

Cell Culture:

-

Rationale: RAW 264.7 macrophages are a widely used and well-characterized cell line for studying inflammatory responses.

-

Procedure: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Compound Treatment and LPS Stimulation:

-

Procedure:

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

-

Quantification of Inflammatory Mediators:

-

Rationale: The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity.[2]

-

Procedure: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Procedure: Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its potency.

-

Anticancer Activity and Mechanistic Studies

The indoline-2-carboxamide scaffold has also yielded potent anticancer agents.[6][7] Evaluation of these compounds typically involves assessing their antiproliferative activity against various cancer cell lines and subsequent mechanistic studies to identify their molecular targets.

Protocol 3: Antiproliferative Activity Screening

-

Cell Lines and Culture:

-

Rationale: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used to assess the spectrum of activity.

-

Procedure: Culture the selected cancer cell lines in their respective recommended media.

-

-

Cytotoxicity Assay:

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

-

Procedure:

-

Seed cells in 96-well plates and treat with a range of concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

-

Mechanistic Studies: Kinase Inhibition Assays:

-

Rationale: Many anticancer drugs function by inhibiting protein kinases that are dysregulated in cancer. Indole-2-carboxamides have been identified as inhibitors of kinases such as EGFR and CDK2.[5]

-

Procedure: Perform in vitro kinase inhibition assays using purified recombinant kinases to determine the IC50 values of the most potent compounds against specific targets.

-

Illustrative Biological Pathway: NF-κB Signaling in Inflammation

Several indoline-2-carboxamide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] The following diagram illustrates this key inflammatory pathway.

Caption: Inhibition of the NF-κB signaling pathway by indoline-2-carboxamide derivatives.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The synthesis and biological evaluation of an initial library of compounds provide the raw data for establishing a structure-activity relationship (SAR). This iterative process is the cornerstone of lead optimization, guiding the design of more potent and selective derivatives.

Key SAR Insights for the Indoline-2-Carboxamide Scaffold

Analysis of published data reveals several key trends that can guide future design efforts:

-

Substitutions on the Indole Ring: Halogenation (e.g., with chloro or fluoro groups) at the C5 position of the indole ring has been shown to enhance potency in some series, such as CB1 allosteric modulators.[8]

-

The N-Substituent of the Carboxamide: The nature of the substituent on the carboxamide nitrogen is often a primary driver of activity and selectivity. For instance, in a series of CB1 allosteric modulators, a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide was found to be favorable.[8]

-

The Indoline Nitrogen: The nitrogen of the indoline core provides another point for modification. Introduction of substituents at this position can significantly impact the compound's properties.

Tabulated Biological Data

The following table summarizes the biological activity of representative indoline-2-carboxamide derivatives from the literature, showcasing the impact of structural modifications on potency.

| Compound ID | R¹ (Indoline N) | R² (Carboxamide N) | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 1 | Boc | 4-chlorophenyl | NF-κB Inhibition | Potent | [6] |

| 45 | H | 4-(diethylamino)phenethyl | CB1 Allosteric Modulation | 79 nM | [8] |

| 5d | H | 4-morpholinophenethyl | EGFR Inhibition | 89 nM | [5] |

| 5e | H | 4-(2-methylpyrrolidin-1-yl)phenethyl | EGFR Inhibition | 93 nM | [5] |

| 34 | 4-methylbenzoyl | methyl | T. brucei Inhibition | 0.046 µM | [3] |

| 35 | 4-fluorobenzoyl | methyl | T. brucei Inhibition | 0.049 µM | [3] |

Conclusion and Future Directions